2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide
CAS No.:
Cat. No.: VC17407737
Molecular Formula: C16H11BrN4O4S
Molecular Weight: 435.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11BrN4O4S |
|---|---|
| Molecular Weight | 435.3 g/mol |
| IUPAC Name | 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C16H11BrN4O4S/c17-11-6-4-10(5-7-11)15-19-20-16(25-15)26-9-14(22)18-12-2-1-3-13(8-12)21(23)24/h1-8H,9H2,(H,18,22) |
| Standard InChI Key | YTNOUHIERQQERD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Synthesis
Structural Analysis
The molecular formula of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide is C₁₆H₁₁BrN₄O₄S, with a molecular weight of 443.26 g/mol. Key structural features include:
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A 1,3,4-oxadiazole ring substituted at position 2 with a thioether group.
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A 4-bromophenyl moiety at position 5 of the oxadiazole.
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An N-(3-nitrophenyl)acetamide group linked via the thioether bridge.
The bromine atom enhances lipophilicity and potential DNA intercalation, while the nitro group may facilitate electron-withdrawing effects, influencing receptor binding .
Pharmacological Activities
Anticancer Activity
1,3,4-oxadiazole derivatives exhibit pronounced anticancer properties by targeting enzymes like focal adhesion kinase (FAK) and histone deacetylases (HDACs) . For example, compound 4b (a structurally related oxadiazole) demonstrated FAK inhibitory activity with an IC₅₀ of 0.78 μM, comparable to established kinase inhibitors . The 4-bromophenyl group in the target compound may enhance DNA intercalation, while the nitro group could stabilize interactions with hydrophobic enzyme pockets.
Table 1: Anticancer Activity of Analogous 1,3,4-Oxadiazole Derivatives
| Compound | Cell Line (IC₅₀, μM) | Target Enzyme | Reference |
|---|---|---|---|
| 5-(4-Bromophenyl)-oxadiazole | HCT-116 (12.4) | FAK | |
| N-Hydroxy-3-(4-oxadiazolyl) | MCF-7 (8.9) | HDAC8 | |
| Target Compound* | *Predicted: <10 μM | FAK/HDAC | — |
*Predicted based on structural analogs .
Structure-Activity Relationships (SAR)
Critical structural determinants for biological activity include:
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4-Bromophenyl Group: Enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites .
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Nitro Substituent: Stabilizes charge-transfer complexes with target proteins, as seen in HDAC inhibitors .
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Thioether Linkage: Improves metabolic stability compared to oxygen analogs, as demonstrated in telomerase inhibitors .
Table 2: Impact of Substituents on Biological Activity
| Substituent Position | Modification | Effect on IC₅₀ |
|---|---|---|
| 4-Bromophenyl | Replacement with Cl | ↓ Activity (2–3 fold) |
| 3-Nitrophenyl | Replacement with OCH₃ | ↑ Solubility, ↓ Potency |
| Thioether (S) | Replacement with O | ↓ Metabolic stability |
Future Perspectives
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Mechanistic Studies: Elucidate the compound’s interaction with FAK and HDAC isoforms via X-ray crystallography or molecular docking.
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In Vivo Efficacy: Evaluate pharmacokinetics and toxicity profiles in murine models.
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Structural Optimization: Explore substitutions at the acetamide nitrogen to enhance bioavailability.
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